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Compound of Interest

Compound Name: Diethyl 8-bromooctylphosphonate

Cat. No.: B607111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diethyl 8-bromooctylphosphonate is a bifunctional organophosphorus compound that has

garnered significant interest in the field of drug development, particularly as a versatile linker

molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its eight-carbon alkyl

chain provides a desirable length and flexibility for bridging the target protein ligand and the E3

ubiquitin ligase ligand, a critical parameter in the efficacy of PROTACs. The terminal bromide

serves as a reactive handle for covalent attachment to one of the PROTAC components, while

the diethyl phosphonate moiety offers stability and can influence the physicochemical

properties of the final conjugate. This technical guide provides a comprehensive overview of

the available data on Diethyl 8-bromooctylphosphonate, including its synthesis,

physicochemical properties, and its role in targeted protein degradation.

Physicochemical and Safety Data
Quantitative data for Diethyl 8-bromooctylphosphonate is primarily available from chemical

suppliers. A summary of its key properties is presented below.
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Property Value Reference

CAS Number 124939-70-4

Molecular Formula C₁₂H₂₆BrO₃P

Molecular Weight 329.21 g/mol

Appearance
Not specified (likely a colorless

to pale yellow oil)

Purity Typically ≥95%

Storage Conditions -20°C for long-term storage

Safety Information:

Detailed safety data for Diethyl 8-bromooctylphosphonate is not readily available. However,

based on its structure as a brominated alkylphosphonate, it should be handled with care in a

well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat, is essential.

Experimental Protocols
Synthesis of Diethyl 8-bromooctylphosphonate via
Michaelis-Arbuzov Reaction
The synthesis of Diethyl 8-bromooctylphosphonate can be achieved through the Michaelis-

Arbuzov reaction, a classic method for forming carbon-phosphorus bonds.[1][2][3] This reaction

involves the treatment of a trialkyl phosphite with an alkyl halide.[1][2][3] An optimized,

sustainable protocol for the synthesis of related ω-bromoalkylphosphonates has been

described, which can be adapted for this specific compound.

Reaction Scheme:
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Figure 1: Synthesis of Diethyl 8-bromooctylphosphonate.

Materials:

1,8-dibromooctane

Triethyl phosphite

Nitrogen gas supply

Round-bottom flask

Distillation apparatus

Heating mantle

Magnetic stirrer and stir bar

Vacuum source for distillation

Procedure:

Glassware Preparation: All glassware should be thoroughly dried and flamed under a

nitrogen atmosphere to ensure anhydrous conditions.

Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and connect it to a

distillation apparatus to remove the bromoethane byproduct formed during the reaction.

Maintain a nitrogen atmosphere throughout the setup.
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Reaction Initiation: Add 1,8-dibromooctane to the reaction flask and heat it to 140°C with

stirring.

Reagent Addition: Slowly add triethyl phosphite (1 equivalent relative to the desired

monosubstituted product) dropwise to the heated 1,8-dibromooctane over a period of

approximately 2 hours. A slight excess of 1,8-dibromooctane can be used to minimize the

formation of the disubstituted byproduct.

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at

140°C for an additional hour. The progress of the reaction can be monitored by techniques

such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-

MS).

Purification: Once the reaction is complete, the crude product is purified by vacuum fractional

distillation to separate the desired Diethyl 8-bromooctylphosphonate from unreacted

starting materials and any byproducts.

Spectroscopic Characterization Data
Detailed experimental spectroscopic data for Diethyl 8-bromooctylphosphonate is not widely

published. However, based on the known spectra of similar alkylphosphonates, the expected

spectral characteristics are summarized below. Researchers should perform their own

analytical characterization for confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance):

Assignment
Expected Chemical Shift
(ppm)

Multiplicity

CH₃ (ethyl) ~1.3 Triplet (t)

CH₂ (ethyl) ~4.1 Quartet (q)

P-CH₂ ~1.7 Multiplet (m)

Br-CH₂ ~3.4 Triplet (t)

(CH₂)₆ ~1.3 - 1.8 Multiplet (m)
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³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance):

The ³¹P NMR spectrum is expected to show a single peak in the phosphonate region, typically

between δ 20 and 35 ppm, with proton decoupling.

Mass Spectrometry (MS):

The mass spectrum (electron ionization, EI) would be expected to show the molecular ion peak

[M]⁺ and characteristic fragmentation patterns, including the loss of the bromine atom and

fragments corresponding to the ethyl and octyl phosphonate moieties.

Role in Drug Development: PROTAC Linker
The primary application of Diethyl 8-bromooctylphosphonate in drug development is as a

linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce

the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle that results in the

ubiquitination and subsequent degradation of the target protein of interest (POI) by the

proteasome.
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Figure 2: General mechanism of action for a PROTAC.

The linker, for which Diethyl 8-bromooctylphosphonate is a precursor, plays a crucial role in

the formation of a stable and productive ternary complex between the POI and the E3 ligase.

The length, rigidity, and chemical nature of the linker can significantly impact the potency and

selectivity of the PROTAC. The eight-carbon chain of this linker provides a significant degree of

spatial separation and flexibility, which can be advantageous in optimizing the geometry of the

ternary complex.

Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using Diethyl 8-bromooctylphosphonate as a linker precursor

typically involves a multi-step process.
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Figure 3: General workflow for PROTAC synthesis and evaluation.
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The terminal bromide of Diethyl 8-bromooctylphosphonate is typically reacted with a

nucleophilic group (e.g., a phenol or amine) on either the POI ligand or the E3 ligase ligand.

Subsequent chemical modifications and coupling reactions complete the assembly of the final

PROTAC molecule.

Conclusion
Diethyl 8-bromooctylphosphonate is a valuable chemical tool for researchers in drug

discovery, particularly in the rapidly advancing field of targeted protein degradation. Its

straightforward synthesis and desirable properties as a PROTAC linker make it an important

building block for the development of novel therapeutics. While detailed, publicly available

characterization data is somewhat limited, the synthetic protocols and expected analytical

characteristics provided in this guide offer a solid foundation for its application in the laboratory.

As the development of PROTACs continues to expand, the utility of well-defined linkers like

Diethyl 8-bromooctylphosphonate is expected to grow in significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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